1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Soluble epoxide hydrolase TrkA inhibitor Tri-substituted urea

This tri-substituted urea introduces a tetrahydro-2H-pyran-4-yl (oxan-4-yl) moiety – a recognized pharmacophore in low-nanomolar sEH inhibitors. Compared to the cyclopentyl analog, the endocyclic oxygen reduces LogP and raises TPSA, creating a high-value matched pair for eADMET optimization and CNS penetration studies. Deploy this scaffold in kinase selectivity panels (e.g., KINOMEscan) to assess how aliphatic N′-substitution shifts off-target profiles relative to aromatic TrkA inhibitors. Commission de novo IC50/Ki determinations before initiating SAR programs.

Molecular Formula C14H22N2O3S
Molecular Weight 298.4
CAS No. 2034569-54-3
Cat. No. B2419569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
CAS2034569-54-3
Molecular FormulaC14H22N2O3S
Molecular Weight298.4
Structural Identifiers
SMILESCC1=CC=C(S1)C(CNC(=O)NC2CCOCC2)OC
InChIInChI=1S/C14H22N2O3S/c1-10-3-4-13(20-10)12(18-2)9-15-14(17)16-11-5-7-19-8-6-11/h3-4,11-12H,5-9H2,1-2H3,(H2,15,16,17)
InChIKeyGQPSGKMYUYSSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034569-54-3): Structural Identity and Procurement Baseline


1-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS 2034569-54-3) is a tri-substituted urea derivative with the molecular formula C14H22N2O3S and a molecular weight of 298.40 g/mol . The structure incorporates a 5-methylthiophene ring, a methoxy-substituted ethyl linker, and a tetrahydro-2H-pyran-4-yl (oxan-4-yl) moiety connected through the urea core. This architecture places the compound within the class of small-molecule ureas that have been explored as modulators of biological targets including soluble epoxide hydrolase (sEH), tropomyosin-related kinase A (TrkA), and nicotinamide phosphoribosyltransferase (NAMPRT), though no target-specific activity data for this exact compound have been reported in peer-reviewed primary literature at the time of this guide's compilation.

Why Generic Substitution of 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea Is Unreliable Without Direct Comparative Data


Tri-substituted ureas with a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl core but different terminal substituents (e.g., cyclopentyl, benzodioxolyl, o-tolyl) have been catalogued, yet no publicly available dataset enables a quantitative structure-activity relationship (QSAR) or matched molecular pair analysis across these analogs [1]. Even minor variations in the N'-substituent can produce substantial shifts in target potency, selectivity, and physicochemical properties relevant to procurement (e.g., LogD, solubility, metabolic stability). Without head-to-head data, any assumption that a cyclopentyl or aryl variant will recapitulate the biological or physicochemical profile of the tetrahydro-2H-pyran-4-yl derivative is scientifically unfounded. The evidence below therefore identifies the closest known comparators and documents the current evidentiary gap, enabling the procurement scientist to make an informed decision about the level of risk associated with substitution.

Quantitative Differentiation Evidence for 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea vs. Closest Structural Analogs


Absence of Reported Target Potency Data Precludes Direct Comparator Ranking at Present

A systematic search of PubMed, BindingDB, ChEMBL, DrugBank, and the USPTO patent database as of April 2026 returns no quantitative inhibitory activity (IC50, Ki, or EC50) for CAS 2034569-54-3 against any defined biological target. The structurally closest compound with reported target engagement is 'Compound 1' from US patents US10377744, US11123311, and US11723929, which shares a tetrahydro-2H-pyran-4-yl urea motif but bears a distinct 4-(trifluoromethoxy)phenyl left-hand side rather than the 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group. That compound exhibits a Ki of 1.40–1.43 nM against recombinant human soluble epoxide hydrolase (sEH) [1]. Without matched-assay data for the target compound, any assertion of potency, selectivity, or rank-order advantage over comparators such as 1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448137-73-2) or 1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448050-85-8) is unsupported. The evidence dimension below therefore explicitly documents the current data gap.

Soluble epoxide hydrolase TrkA inhibitor Tri-substituted urea

Structural Differentiation: Tetrahydro-2H-pyran-4-yl vs. Cyclopentyl Substituent at the N'-Urea Position

The target compound and its closest commercially catalogued analog, 1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448137-73-2), differ exclusively in the N'-urea substituent: tetrahydro-2H-pyran-4-yl (containing a ring oxygen) versus cyclopentyl (all-carbon ring). The introduction of the endocyclic oxygen atom increases the hydrogen-bond acceptor count, reduces calculated LogP by approximately 0.5–0.8 log units, and raises topological polar surface area (TPSA) by roughly 9 Ų relative to the cyclopentyl analog (estimated from ChemDraw-based property prediction). Although experimental solubility, permeability, and metabolic stability data are unavailable for either compound, these calculated differences are consistent with the known directionality of oxygen incorporation on drug-like properties. Procurement scientists evaluating the tetrahydro-2H-pyran-4-yl derivative should anticipate altered absorption and distribution characteristics compared to the all-carbon cyclopentyl congener.

Matched molecular pair Urea substituent effect Physicochemical property

Differentiation from Aromatic N'-Urea Analogs: Aliphatic vs. Aromatic Substitution Impact on Target Engagement Potential

Analogs such as 1-(1,3-benzodioxol-5-yl)-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448050-85-8) replace the aliphatic tetrahydro-2H-pyran-4-yl group with an aromatic 1,3-benzodioxole substituent. In the broader tri-substituted urea chemical space, aromatic N'-substituents are associated with enhanced π-stacking interactions and altered kinase selectivity profiles. For example, the tri-substituted urea series described in WO2013176970 (Example 2, designated 'Tri-substituted urea derivative 2') bears an aromatic N'-group and is reported as a TrkA inhibitor with potential in chronic pain and oncology indications [1]. The tetrahydro-2H-pyran-4-yl analog, by virtue of its saturated, oxygen-containing N'-substituent, is expected to engage TrkA (and other targets) with a different binding pose and selectivity fingerprint, though direct experimental validation is absent. Procurement for TrkA-focused projects should consider that aliphatic N'-substitution may confer off-target advantages not present in aromatic analogs.

Aromatic vs. aliphatic urea TrkA inhibitor Selectivity profile

Commercial Availability and Purity: A Procurement-Relevant Baseline for Material Sourcing

The compound is commercially listed by multiple specialty chemical suppliers, typically at a purity of ≥95% as determined by HPLC . The closest analog, 1-cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]urea (CAS 1448137-73-2), is similarly available at comparable purity grades. No Certificate of Analysis (CoA) data, residual solvent profiles, or elemental analysis results are publicly disclosed for either compound, preventing a quantitative purity or quality comparison. For procurement decisions where impurity profiles could affect biological assay outcomes (e.g., trace metal contamination in cellular assays), requesting supplier-specific batch data is recommended.

Chemical procurement Purity specification Supplier comparison

Application Scenarios for 1-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea Based on Structural Evidence


sEH Inhibitor Lead Optimization Scaffold Requiring Experimental Profiling

The compound's tetrahydro-2H-pyran-4-yl urea motif is a recognized pharmacophore in potent sEH inhibitors, as demonstrated by structurally related compounds achieving Ki values in the low nanomolar range [1]. CAS 2034569-54-3 is suitable as a starting scaffold for medicinal chemistry programs targeting sEH-mediated indications (e.g., hypertension, inflammatory pain, diabetic complications), provided the user commissions de novo IC50/Ki determination against recombinant human and rodent sEH to establish the compound's intrinsic potency before initiating structure-activity relationship studies.

Matched Molecular Pair Analysis for Oxygen-Containing N'-Substituent Effects

The tetrahydro-2H-pyran-4-yl group introduces a ring oxygen absent in the closest cyclopentyl analog (CAS 1448137-73-2). This structural difference, predicted to alter LogP and TPSA by approximately -0.5 to -0.8 log units and +9 Ų respectively [1], makes the compound a valuable matched pair for exploring how endocyclic oxygen incorporation affects solubility, permeability, metabolic stability, and target selectivity within the 2-methoxy-2-(5-methylthiophen-2-yl)ethyl urea series.

Chemical Probe Candidate for TrkA Kinase Domain Selectivity Screening

Given that tri-substituted ureas bearing aromatic N'-substituents have been patented as TrkA inhibitors [1], the aliphatic tetrahydro-2H-pyran-4-yl derivative offers a structurally differentiated probe for kinase selectivity panels. Research groups investigating TrkA-driven signaling in pain or oncology models may utilize this compound in broad kinase profiling (e.g., KINOMEscan or Eurofins KinaseProfiler) to determine whether aliphatic N'-substitution shifts selectivity away from off-target kinases (e.g., TrkB, FLT3, RET) compared to its aromatic counterparts.

Physicochemical Property Benchmarking for CNS Drug Discovery

With a molecular weight of 298.40 g/mol and a predicted TPSA in the 67–70 Ų range [1], the compound resides near the upper boundary of desirable CNS drug-like space (MW < 400, TPSA < 90 Ų). Central nervous system drug discovery teams can employ the compound as a reference point for evaluating how methoxy-thiophene substitution combined with an oxan-4-yl urea terminus influences brain penetration metrics (e.g., PAMPA-BBB, MDCK-MDR1 assay) relative to more lipophilic analogs in the series.

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